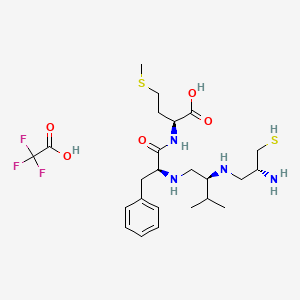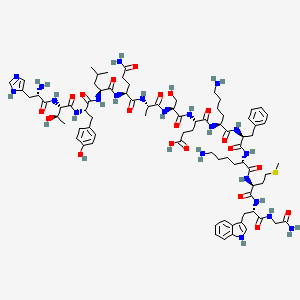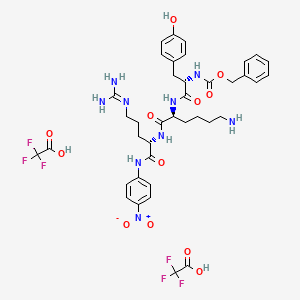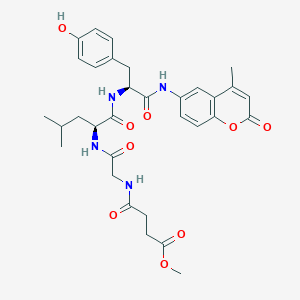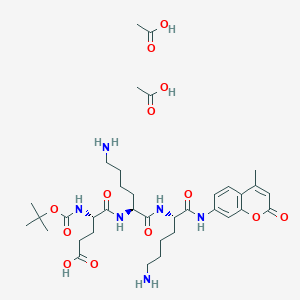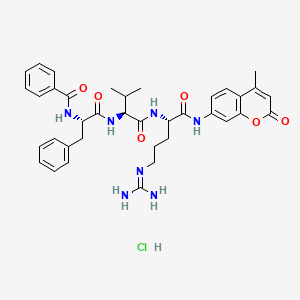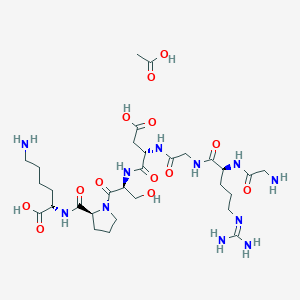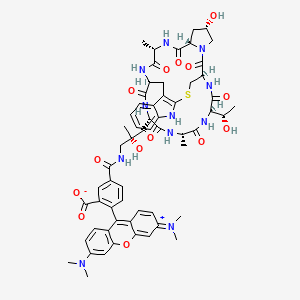
((R)-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((R)-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin is a complex molecule that involves the use of 5-TAMRA (5-Carboxytetramethylrhodamine), a fluorescent dye . This dye is commonly used for labeling proteins, peptides, and oligonucleotides . It is supplied with an NHS ester reactive group for the labeling of primary amines .
Synthesis Analysis
The synthesis of a TAMRA-labeled compound involves the reaction of 5-TAMRA-NHS with a suitable ligand . For instance, a solution of 5-TAMRA-NHS was added to a solution of the amino-pendent Phos-tag ligand, and the mixture was allowed to react for 12 hours at room temperature .
Molecular Structure Analysis
The molecular structure of 5-TAMRA involves a xanthene dye structure with an absorbance maximum of 565 nm and an emission maximum of 580 nm . It is an orange-fluorescent dye .
Chemical Reactions Analysis
5-TAMRA NHS is commonly used for labeling proteins, peptides, and oligonucleotides containing primary amines . The NHS ester reactive group on 5-TAMRA NHS reacts with primary amines to form a stable amide bond .
Physical And Chemical Properties Analysis
5-TAMRA has a molecular weight of 527.52 . It has an excitation maximum at 546 nm and an emission maximum at 580 nm . The extinction coefficient is 95,000 M^-1 cm^-1 .
科学研究应用
(R)-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin has been used in a variety of scientific research applications. It has been used as a fluorescent marker to study the structure and function of proteins and other molecules. It has also been used to detect and quantify the expression of proteins and other molecules. In addition, the molecule has been used to study the effects of drugs on cells and to study the effects of environmental stress on cells.
作用机制
(R)-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin binds to proteins and other molecules in a specific manner. The molecule binds to proteins and other molecules through the hydrophobic interactions of the amide group with the protein or other molecule. This binding allows the molecule to act as a fluorescent marker, allowing researchers to study the structure and function of proteins and other molecules.
Biochemical and Physiological Effects
(R)-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of protein phosphatase 2A. In addition, it has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. The molecule has also been shown to have anti-inflammatory and anti-angiogenic effects.
实验室实验的优点和局限性
The use of (R)-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin in laboratory experiments has several advantages. The molecule is relatively inexpensive and easy to obtain. In addition, it is highly stable and has a long shelf life. Furthermore, the molecule is highly fluorescent, allowing it to be used as a marker in a variety of experiments.
However, there are also some limitations to the use of (R)-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin in laboratory experiments. The molecule is not very soluble in water, making it difficult to use in certain experiments. In addition, the molecule can be toxic to cells at high concentrations. Therefore, it is important to use the molecule at the appropriate concentrations in order to avoid any potential toxicity.
未来方向
The use of (R)-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin in scientific research is still in its infancy. The molecule has a wide range of potential applications, including the study of protein structure and function, the detection and quantification of protein expression, and the study of the effects of drugs and environmental stress on cells. In the future, the molecule could also be used to study the effects of other molecules, such as hormones and neurotransmitters, on cells. In addition, the molecule could be used in the development of new drugs and therapies for various diseases. Finally, the molecule could be used in the development of new imaging techniques for the study of cells and tissues.
合成方法
(R)-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin can be synthesized in a variety of ways, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic solvents, such as dichloromethane, to react with the appropriate reagents. Enzymatic synthesis involves the use of enzymes, such as lipase, to catalyze the reaction. The method of synthesis used depends on the application and desired properties of the molecule.
安全和危害
属性
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H69N11O14S/c1-28-50(74)64-42-23-39-35-11-9-10-12-41(35)67-57(39)86-26-44(58(81)71-25-34(73)22-45(71)55(79)63-28)66-56(80)49(30(3)72)68-51(75)29(2)62-54(78)43(65-53(42)77)24-60(4,84)27-61-52(76)31-13-16-36(40(19-31)59(82)83)48-37-17-14-32(69(5)6)20-46(37)85-47-21-33(70(7)8)15-18-38(47)48/h9-21,28-30,34,42-45,49,67,72-73,84H,22-27H2,1-8H3,(H7-,61,62,63,64,65,66,68,74,75,76,77,78,79,80,82,83)/t28-,29-,30-,34-,42-,43-,44-,45-,49+,60+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDGVPZDPBBBGR-IZZNSDNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C)C(=O)[O-])O)C)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C[C@](C)(CNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C)C(=O)[O-])O)C)[C@H](C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H69N11O14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1200.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




